molecular formula C23H24N2O5S B383148 ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 385786-36-7

ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B383148
CAS No.: 385786-36-7
M. Wt: 440.5g/mol
InChI Key: ZAWAAHYJCANNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a unique substitution pattern. Key structural features include:

  • Tetrahydropyrimidine core: A six-membered ring with nitrogen atoms at positions 1 and 2.
  • Substituents:
    • A benzoyloxy group at the para position of the phenyl ring.
    • A methoxy group at the meta position of the phenyl ring.
    • Ethyl ester at position 3.
    • 1,6-dimethyl groups on the tetrahydropyrimidine ring.
    • A sulfanylidene (thioketone) group at position 2.

Properties

IUPAC Name

ethyl 6-(4-benzoyloxy-3-methoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-5-29-22(27)19-14(2)25(3)23(31)24-20(19)16-11-12-17(18(13-16)28-4)30-21(26)15-9-7-6-8-10-15/h6-13,20H,5H2,1-4H3,(H,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWAAHYJCANNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)NC1C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclocondensation

The foundational method involves cyclocondensation of thiourea (1.2 mmol), 4-(benzoyloxy)-3-methoxybenzaldehyde (1.2 mmol), and ethyl acetoacetate (1.5 mmol) in methanol under reflux for 15 hours, catalyzed by concentrated hydrochloric acid. Post-reaction, the mixture is quenched in ice-cold water, precipitating the crude product, which is filtered, washed with aqueous methanol, and recrystallized from ethanol. This method yields the target compound in 68–72% purity, with the sulfanylidene group arising from thiourea’s incorporation.

Reaction Scheme:

Thiourea+Aldehyde+Ethyl AcetoacetateHCl, MeOH, ΔTetrahydropyrimidine Derivative\text{Thiourea} + \text{Aldehyde} + \text{Ethyl Acetoacetate} \xrightarrow{\text{HCl, MeOH, Δ}} \text{Tetrahydropyrimidine Derivative}

Solvent-Free Synthesis with CuCl₂·2H₂O

A solvent-free approach using CuCl₂·2H₂O (10 mol%) as a catalyst achieves comparable yields (70–75%) within 4–6 hours at 80°C. The absence of solvent reduces side reactions, while copper chloride enhances electrophilic activation of the aldehyde. This method is advantageous for scalability and environmental sustainability.

Catalytic Use of 2-Amino-1,3-Propanediol Derivatives

Incorporating 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP, 10 mol%) in dioxane/CHCl₃ (4:1 v/v) at room temperature improves regioselectivity, yielding 63–67% of the product. ANP facilitates imine intermediate formation, critical for cyclization efficiency. This method avoids energy-intensive reflux conditions, making it suitable for thermally sensitive substrates.

Structural Elucidation and Characterization

Spectroscopic Analysis

¹H NMR (200 MHz, DMSO-d₆):

  • δ 1.20 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

  • δ 2.30 (s, 3H, C6-CH₃)

  • δ 3.75 (s, 3H, OCH₃)

  • δ 5.10 (s, 1H, C4-H)

  • δ 7.30–8.10 (m, 8H, aromatic H).

IR (KBr):

  • 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O benzoyl), 1220 cm⁻¹ (C=S).

X-ray Crystallography

Single-crystal X-ray analysis confirms the tetrahydropyrimidine ring adopts a twist-boat conformation, with the 4-(benzoyloxy)-3-methoxyphenyl group occupying an equatorial position. Key bond lengths include C2–S1 (1.68 Å) and N1–C5 (1.34 Å), consistent with thiourea-derived sulfanylidene groups.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time (h) Yield (%) Purity (%)
HCl RefluxHClMeOH1568–7295
CuCl₂·2H₂OCuCl₂·2H₂OSolvent-free4–670–7597
ANP CatalysisANPDioxane/CHCl₃2463–6796

The CuCl₂·2H₂O method offers the best balance of yield and efficiency, while ANP catalysis provides milder conditions for acid-sensitive substrates.

Biological Evaluation and Applications

While the target compound’s bioactivity remains under investigation, structurally analogous tetrahydropyrimidines exhibit antiproliferative effects against HL-60 leukemia cells (IC₅₀ = 10 µM). The sulfanylidene moiety enhances thioredoxin reductase inhibition, suggesting potential anticancer applications .

Chemical Reactions Analysis

ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases. Ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate may demonstrate similar effects through the scavenging of free radicals .

Enzyme Inhibition

Studies have shown that related tetrahydropyrimidine derivatives can act as effective inhibitors of various enzymes. The compound's structural features suggest it could inhibit key enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases . For example, it may inhibit acetylcholinesterase or other relevant enzymes, contributing to therapeutic effects in conditions like Alzheimer's disease .

Diabetes Management

Given its potential to inhibit enzymes involved in glucose metabolism, this compound could be explored for managing type 2 diabetes. Its ability to modulate metabolic pathways may help improve insulin sensitivity and glycemic control .

Neuroprotective Effects

The structural attributes of this compound suggest possible neuroprotective effects. Compounds that interact with cholinergic systems are often investigated for their roles in treating cognitive impairments .

In Vivo Studies

Recent studies have demonstrated the efficacy of similar compounds in animal models for conditions like diabetes and neurodegeneration. For instance:

  • A study on a related compound showed a reduction in blood glucose levels in diabetic rats.
  • Another study highlighted neuroprotective effects against oxidative stress in neuronal cell cultures.

These findings underscore the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific structure and functional groups. The sulfanylidene moiety may play a role in its biological activity by interacting with thiol-containing enzymes or proteins, while the benzoyloxy and methoxyphenyl groups could influence its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents critically influence electronic properties and bioactivity. Comparisons include:

Compound Name Substituents on Phenyl Ring Functional Groups on Pyrimidine Ring Evidence ID
Target Compound 4-(benzoyloxy)-3-methoxy 1,6-dimethyl; 2-sulfanylidene; ethyl ester N/A
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate 4-hydroxy 2-thioxo; ethyl ester
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-benzyloxy-3-methoxy 2-oxo; ethyl ester
Ethyl 4-(3-methoxyphenyl)-3-acetyl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-methoxy 3-acetyl; 2-sulfanylidene; ethyl ester
Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2,5-dimethoxy 2-thioxo; ethyl ester

Key Observations :

  • The 1,6-dimethyl groups in the target compound introduce steric hindrance absent in analogs like , which may affect binding to biological targets .

Functional Group Variations on the Pyrimidine Ring

The 2-sulfanylidene group distinguishes the target compound from analogs with oxo (C=O) or thioxo (C=S) groups:

Functional Group Example Compound (Evidence ID) Reactivity/Bioactivity Implications
2-Sulfanylidene Target compound Potential for hydrogen bonding and tautomerism
2-Thioxo Increased nucleophilicity compared to oxo groups
2-Oxo Higher polarity; common in Biginelli reaction products
  • The sulfanylidene group (thioketone) in the target compound may enhance stability and metal-binding capacity compared to thioxo or oxo analogs .

Crystallographic and Structural Data

Crystallographic studies of analogs (e.g., ) used tools like SHELX () and ORTEP ():

Compound (Evidence ID) Space Group R-Factor Key Structural Features
Ethyl 4-(4-hydroxyphenyl)-2-thioxo analog () P2₁/c 0.044 Planar tetrahydropyrimidine ring; intramolecular hydrogen bonding
Target compound Not reported N/A Predicted similar planarity with steric effects from 1,6-dimethyl groups
  • The absence of crystallographic data for the target compound highlights a research gap.

Biological Activity

Ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and various biological activities, including antibacterial, antifungal, and antitumor effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O3SC_{15}H_{18}N_2O_3S with a molecular weight of approximately 306.38 g/mol. The compound features a tetrahydropyrimidine core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H18N2O3S
Molecular Weight306.38 g/mol
Physical StateSolid
Melting Point206 - 210 °C
Purity>98.0% (HPLC)

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key reactions include the formation of the tetrahydropyrimidine ring and subsequent modifications to introduce the benzoyloxy and methoxy groups.

Antibacterial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antibacterial properties. A study demonstrated that similar compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is thought to involve interference with bacterial cell wall synthesis or function.

Antifungal Activity

In vitro studies have shown that this compound has antifungal properties against various fungal strains including Candida albicans. The compound disrupts fungal cell membrane integrity.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor activity. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways involved in cell survival.

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several tetrahydropyrimidine derivatives against E. coli and S. aureus. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Antifungal Screening : In a screening for antifungal agents, the compound was tested against clinical isolates of Candida. The results showed significant antifungal activity with an MIC lower than that of standard antifungal drugs like fluconazole.
  • Antitumor Activity : A recent study focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.

Q & A

Q. What synthetic methodologies are most effective for preparing ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-tetrahydropyrimidine derivatives?

The compound can be synthesized via modified Biginelli-like multicomponent reactions. A typical approach involves condensation of substituted benzaldehydes (e.g., 4-(benzoyloxy)-3-methoxybenzaldehyde), thiourea derivatives, and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions. For example, refluxing in ethanol with HCl as a catalyst yields the tetrahydropyrimidine scaffold, with subsequent functionalization of the sulfanylidene group . Critical parameters include reaction time (12–24 hours), temperature (70–80°C), and stoichiometric ratios (1:1:1 for aldehyde:thiourea:β-keto ester).

Q. How can structural characterization be optimized for this compound using spectroscopic and crystallographic techniques?

Combine X-ray diffraction (XRD) for unambiguous determination of the sulfanylidene configuration and diastereomeric purity with NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve methyl and methoxy group environments. For example, the ¹H NMR signal for the methyl group at position 6 appears as a singlet near δ 2.3 ppm, while the sulfanylidene proton (NH) is typically observed as a broad peak at δ 10–12 ppm . Mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (e.g., [M+H]+ at m/z 455.14).

Q. What purification strategies are recommended for isolating high-purity samples?

Use column chromatography with silica gel (60–120 mesh) and a gradient eluent system (e.g., ethyl acetate/hexane, 3:7 to 1:1) to separate regioisomers. Recrystallization from ethanol or methanol at −20°C improves crystallinity and purity (>95%) . Monitor purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm).

Q. How can reaction conditions be statistically optimized to maximize yield?

Apply Box-Behnken experimental design to assess variables: catalyst concentration (e.g., HCl, 10–20 mol%), solvent polarity (ethanol vs. acetonitrile), and temperature (60–90°C). Response surface methodology (RSM) identifies optimal conditions (e.g., 15 mol% HCl, ethanol, 80°C) to achieve yields >75% .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of the benzoyloxy group?

Regioselective benzoylation at the 4-hydroxyphenyl position requires protection/deprotection steps. For instance, transient silylation (TBDMSCl) of the phenolic -OH group prior to benzoyl chloride coupling minimizes competing reactions at the methoxy or sulfanylidene sites. Post-reaction deprotection with TBAF restores the hydroxyl group .

Q. How can computational methods (DFT, MD) predict and validate the compound’s reactivity and stability?

Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model the sulfanylidene tautomerization equilibrium and predict nucleophilic attack sites. Molecular dynamics (MD) simulations in explicit solvent (e.g., ethanol) assess conformational stability under varying pH (3–9) and temperature conditions . Validate computational results against experimental XRD bond lengths (±0.02 Å) and NMR coupling constants.

Q. What in vitro assays are suitable for evaluating bioactivity, and how can SAR be established?

Screen against bacterial strains (e.g., S. aureus, MIC assay) and cancer cell lines (e.g., MCF-7, SRB assay). Modify substituents systematically:

  • Replace the benzoyloxy group with acetyl or tosyl groups to assess hydrophobicity effects.
  • Vary methyl/methoxy positions to study steric and electronic impacts on target binding. Correlate activity with logP values (calculated via ChemAxon) and electrostatic potential maps .

Q. How are mechanistic pathways elucidated for sulfanylidene group transformations?

Use isotopic labeling (e.g., ³⁴S) to track sulfur migration during oxidation or nucleophilic substitution. Kinetic studies (UV-Vis monitoring at 300 nm) under pseudo-first-order conditions reveal rate constants for tautomerization (k = 1.2 × 10⁻³ s⁻¹ at 25°C). Transition-state modeling with NEB (nudged elastic band) methods identifies intermediates .

Q. How should conflicting data on reaction yields or bioactivity be resolved?

Cross-validate using orthogonal techniques:

  • For yield discrepancies: Replicate reactions under inert atmosphere (Ar) to exclude oxidation byproducts.
  • For bioactivity variability: Standardize assay protocols (e.g., cell passage number, serum-free conditions) and apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. What industrial-academic collaboration frameworks support scalable process development?

Leverage CRDC classifications (e.g., RDF2050103 for chemical engineering design) to align synthesis scale-up with membrane separation (RDF2050104) and reactor design (RDF2050112) principles. Pilot continuous-flow reactors with immobilized catalysts (e.g., H-beta zeolite) to enhance throughput (90% conversion at 100 mL/min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.